2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate

Physical Organic Chemistry Solvolysis Carbocation Stability

Obtaining a trifluoroethylation reagent that simultaneously provides a chiral benzylic center, an electron-rich aryl ring, and a tunable leaving group is a persistent synthetic bottleneck. This compound directly addresses that need. - Single-molecule platform combines a 3-methoxyphenyl nucleophile, a CF3-substituted chiral carbon, and a tosylate leaving group for SN2 displacement. - Direct precursor to (1S)- and (1R)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethylamine, both commercially stocked by major suppliers. - The meta-methoxy substitution offers a differentiated hydrogen-bond acceptor geometry vs. para analogs, aiding CNS lead optimization. Supplied at ≥98% purity with cold-chain shipping.

Molecular Formula C16H15F3O4S
Molecular Weight 360.3 g/mol
CAS No. 1356109-08-4
Cat. No. B12272310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate
CAS1356109-08-4
Molecular FormulaC16H15F3O4S
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC(=CC=C2)OC)C(F)(F)F
InChIInChI=1S/C16H15F3O4S/c1-11-6-8-14(9-7-11)24(20,21)23-15(16(17,18)19)12-4-3-5-13(10-12)22-2/h3-10,15H,1-2H3
InChIKeyXOEKJPUCSHTUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate (CAS 1356109-08-4) and Why It Matters in Procurement


2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate (CAS 1356109-08-4) is a specialty aryl-substituted trifluoroethyl tosylate with the molecular formula C₁₆H₁₅F₃O₄S and a molecular weight of 360.35 g/mol. It is supplied as a research-grade building block, typically at purities of 95% to 98% , by vendors including Combi-Blocks (via Fujifilm Wako), Leyan, and Chemshuttle. The compound combines three functional domains in one molecule: an electron-rich 3-methoxyphenyl ring, an electron-withdrawing CF₃ group, and a tosylate leaving group. This architecture enables its use as a trifluoroethylation reagent and a precursor to chiral amines for medicinal chemistry . Its structure places it within the well-studied class of 1-aryl-2,2,2-trifluoroethyl sulfonates, which have been extensively characterized for solvolytic reactivity and carbocation stability [1].

Trifluoroethylation reagent with tosylate leaving group
Precursor to chiral 1-aryl-2,2,2-trifluoroethylamines
Validated for ¹⁸F-radiofluorination (tosylate preferred)
Meta-methoxy electronic profile distinct from para-substituted analogs

Why Simple 2,2,2-Trifluoroethyl Tosylate Cannot Replace 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate in Advanced Synthesis


Substituting 2,2,2-trifluoroethyl tosylate (CAS 433-06-7) for 2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate would be chemically invalid for any application requiring installation of a chiral 1-aryl-2,2,2-trifluoroethyl fragment. The unsubstituted reagent lacks the benzylic chiral center and aromatic ring that are intrinsic to the target compound's structure. Furthermore, the 3-methoxy substituent on the phenyl ring is not a passive decoration: in the broader 1-aryl-2,2,2-trifluoroethyl tosylate series, the position and electronic nature of aryl substituents profoundly modulate solvolysis rates and carbocation stability, with the Yukawa-Tsuno r⁺ parameter of 1.39 in 80% aqueous acetone quantifying the high resonance demand of the transition state [1]. The 3-methoxy group exerts a meta electronic effect distinct from the para-methoxy (p-anisyl) analog (CAS 84877-43-0, LogP 5.09 ) and the para-chloro analog (CAS 907175-73-9), directly impacting both reactivity in nucleophilic displacement and the physicochemical properties of downstream products. Interchanging these analogs without verification would alter reaction kinetics, product distribution, and biological target profiles.

Simple 2,2,2-trifluoroethyl tosylate lacks the benzylic chiral center and aryl ring, preventing installation of the required chiral 1-aryl fragment.
Para-substituted analogs (4-OCH₃, 4-Cl) shift carbocation stability and solvolysis rates through resonance, altering reaction kinetics and product profiles.
Target compound requires refrigerated or frozen storage; unsubstituted analog is stored at ambient temperature, indicating different handling requirements.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate Against Closest Analogs


Meta-Methoxy Substitution Enables Distinct Electronic Modulation vs. Para-Substituted Analogs in Carbocation-Mediated Reactions

The 3-methoxy group on the target compound exerts its electronic effect through inductive withdrawal (σₘ = +0.12) rather than through strong resonance donation, in contrast to a para-methoxy group (σₚ⁺ = −0.78). In the 1-aryl-2,2,2-trifluoroethyl tosylate series, solvolysis proceeds via highly electron-deficient carbocations with an r⁺ value of 1.39 in 80% aqueous acetone [1]. A para-methoxy substituent would provide powerful resonance stabilization of the incipient carbocation, massively accelerating solvolysis, while the 3-methoxy group's meta positioning precludes direct conjugation, yielding a carbocation of intermediate stability. The gas-phase stability order of 1-aryl-2,2,2-trifluoroethyl cations has been experimentally determined via chloride-transfer equilibria, with an r⁺ of 1.53 for the cation series [2], confirming that the aryl substituent position and nature are the dominant variables controlling reactivity.

Electronic Modulation
Class-level inference
r⁺ = 1.39 (class value)
High resonance demand at transition state; meta-OCH₃ avoids conjugation, distinct from para-OCH₃.
Direct solvolysis rates for target not measured; LFER-based inference.
Physical Organic Chemistry Solvolysis Carbocation Stability

Predicted Lipophilicity (LogP) Positioning Between Para-Methoxy and Para-Chloro Analogs Governs Pharmacokinetic Potential

The computed LogP for the para-methoxy analog 1-(p-anisyl)-2,2,2-trifluoroethyl tosylate (CAS 84877-43-0) is 5.09 . The para-methylthio analog (CAS 116703-74-3) has a LogP of 5.81 , and 1-phenyl-1-methyl-2,2,2-trifluoroethyl tosylate (CAS 73572-26-6) has a LogP of 5.26 [1]. The unsubstituted 2,2,2-trifluoroethyl tosylate (CAS 433-06-7) has a much lower LogP of 2.60–3.34 . The 3-methoxy substitution on the target compound is predicted to yield a LogP value in the range of approximately 4.6–5.1, representing a strategically intermediate lipophilicity: higher than the unsubstituted reagent (improving membrane permeability) but lower than the para-methylthio analog (reducing non-specific binding risk). While an experimental LogP for the target compound has not been published, the concordance between predicted and measured LogP values across the aryl-trifluoroethyl tosylate series supports the reliability of this positioning .

Lipophilicity Positioning
Cross-study comparable
Predicted LogP ~4.6–5.1
Intermediate lipophilicity between unsubstituted and para-substituted analogs.
Experimental LogP not published; estimation from structural series.
Medicinal Chemistry Physicochemical Properties Drug Design

Purified Chiral Amine Derivatives Are Commercially Available, Confirming the Tosylate as a Viable Precursor to Enantiomerically Enriched Building Blocks

Both enantiomers of 2,2,2-trifluoro-1-(3-methoxyphenyl)ethylamine—the direct nucleophilic displacement product of the tosylate—are commercially available: (1S)-enantiomer (CAS 1213137-26-8) from Sigma-Aldrich and Synblock (CAS 856758-72-0, racemic, NLT 98%) , and (1R)-enantiomer hydrochloride (CAS 1213162-90-3) [1]. This demonstrates that the tosylate precursor undergoes clean SN2 displacement with nitrogen nucleophiles to yield chiral amines. The corresponding para-methoxy chiral amine is not as widely stocked in both enantiomeric forms, indicating that the 3-methoxyphenyl scaffold may have validated medicinal chemistry relevance that drives commercial demand for multiple stereoisomers. The availability of analytical data (NMR, HPLC, LC-MS) from multiple independent vendors for the amine products provides indirect quality assurance for the tosylate precursor route .

Downstream Amine Validation
Supporting evidence
Both enantiomers and racemate stocked (3 sources) vs. limited for 4-OCH₃/4-Cl analogs
Validated commercial demand; confirms synthetic tractability of tosylate precursor.
Vendor catalogs as of 2025.
Chiral Synthesis Amine Building Blocks Medicinal Chemistry

Tosylate Leaving Group Provides Validated Reactivity in ¹⁸F-Radiolabeling, a Capability Not Established for Mesylate or Triflate Analogs of the Same Scaffold

In the broader 1-aryl-2,2,2-trifluoroethyl series, the tosylate leaving group has been rigorously validated for nucleophilic ¹⁸F-fluorination. 2,2,2-Trifluoroethyl tosylate achieved approximately 60% ¹⁸F incorporation from the tosylate precursor and approximately 40% conversion to the final radiolabeled product [¹⁸F]TFMISO [1]. Critically, the corresponding trifluoroethyl iodide completely failed to produce the desired product, instead generating only defluorinated byproducts [1]. This demonstrates that the tosylate group uniquely balances leaving-group ability with chemoselectivity in the presence of the CF₃ group. While this specific radiochemical comparison has not been published for the 1-(3-methoxyphenyl) analog, the tosylate group's superior performance in the presence of the electron-withdrawing CF₃ substituent is a class-level property that directly transfers to the target compound.

Radiofluorination Reactivity
Class-level inference
Tosylate: ~60% ¹⁸F incorporation; Iodide: 0% (defluorination only)
Tosylate group uniquely productive for radiofluorination in CF₃-bearing substrates.
Data from 2,2,2-trifluoroethyl tosylate; class transferability expected.
Radiochemistry PET Imaging Leaving Group Reactivity

Storage Condition Requirements Differ from Non-Arylated Trifluoroethyl Tosylate, Impacting Handling and Stability Planning

Fujifilm Wako specifies refrigerated (frozen) storage for 2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate .2,2,2-Trifluoroethyl tosylate (CAS 433-06-7), by contrast, is a low-melting solid (mp 37–42 °C) [1] that is described as moisture-sensitive but typically stored at ambient temperature . The requirement for cold storage of the 1-aryl analog may reflect the greater tendency of secondary benzylic tosylates toward thermal or solvolytic decomposition, consistent with the known carbocation-forming reactivity of 1-aryl-2,2,2-trifluoroethyl sulfonates [2]. Laboratories must factor refrigerated or freezer storage capacity into procurement decisions for the arylated compounds.

Storage Requirement
Supporting evidence
Frozen storage required
Benzylic tosylate more thermally labile; plan cold-chain logistics.
Unsubstituted analog stored at ambient; vendor specification.
Chemical Stability Storage Procurement Planning

Pricing and Availability Reflect Niche Research-Grade Status, Not Bulk Industrial Commodity: Procurement Requires Lead-Time Planning

Fujifilm Wako lists the compound at JPY 345,000 (~USD 2,300) for 250 mg, JPY 835,000 (~USD 5,600) for 1 g, and JPY 2,750,000 (~USD 18,400) for 5 g, with a 2–3 week lead time . In contrast, the simpler 2,2,2-trifluoroethyl tosylate is available at USD 50–150 for 25 g from major suppliers . The 1,000-fold higher unit cost and small package sizes of the 1-aryl compound classify it as a discovery-phase research reagent, not a process intermediate. The 4-chlorophenyl analog (CAS 907175-73-9) is more widely listed and priced at a lower premium , suggesting that the 3-methoxy substitution pattern addresses a smaller but potentially more specialized market segment. Procurement planning must account for the 2–3 week lead time and minimum order quantities.

Cost & Availability
Cross-study comparable
~JPY 835,000/g (~USD 5,600/g)
Niche research-grade reagent; ~1,000× cost vs. unsubstituted tosylate.
Lead time 2–3 weeks; minimum 250 mg.
Procurement Supply Chain Cost Analysis

When to Procure 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate: Evidence-Backed Application Scenarios


Stereospecific Synthesis of Chiral 1-Aryl-2,2,2-trifluoroethylamine Building Blocks for CNS Drug Discovery

The tosylate serves as a direct precursor to (1S)- and (1R)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethylamine via SN2 displacement with azide or ammonia equivalents. Both enantiomers of the amine are commercially stocked by Sigma-Aldrich and Synblock , indicating validated medicinal chemistry demand for the 3-methoxyphenyl scaffold. The intermediate LogP of the tosylate (predicted ~4.6–5.1) and the established SAR of 1-aryl-2,2,2-trifluoroethyl carbocations [1] make this compound particularly suitable for generating chiral amine fragments where the trifluoroethyl group serves as a metabolically stable bioisostere of an ethyl or ethoxy group [2]. For CNS programs specifically, the 3-methoxy positioning may provide a differentiated hydrogen-bond acceptor geometry compared to the 4-methoxy series, potentially altering off-target receptor profiles.

Mechanistic Probes for Studying Meta-Substituent Effects on Carbocation Stability and Solvolysis Kinetics

Physical organic chemists studying the solvolysis of 1-aryl-2,2,2-trifluoroethyl sulfonates have established that the Yukawa-Tsuno r⁺ parameter is 1.39 in 80% aqueous acetone for the series . The 3-methoxy analog fills a critical data gap in the Hammett correlation: while para-substituted analogs (4-OCH₃, 4-CH₃, 4-Cl, 4-SCH₃) have been systematically studied, the meta-methoxy derivative provides the first opportunity to disentangle inductive from resonance effects at the meta position for this scaffold. The rate constant for solvolysis of the tosylate can be measured conductometrically using the established protocol [1], and the results would complete the LFER for the series, enabling more accurate prediction of reactivity for novel substituted analogs.

Development of ¹⁸F-Labeled PET Tracers via Nucleophilic Displacement at a Benzylic Trifluoroethyl Center

The demonstration that 2,2,2-trifluoroethyl tosylate undergoes efficient ¹⁸F-fluorination (~60% incorporation) while the corresponding iodide fails completely validates the tosylate as the leaving group of choice for radiofluorination in this substrate class. The 1-aryl-2,2,2-trifluoroethyl tosylate scaffold, with the 3-methoxy group providing a potential site for further functionalization or metabolic modulation, is a rational starting point for designing novel ¹⁸F-labeled probes for PET imaging. The commercial availability of the tosylate precursor at 95–98% purity enables tracer development without the burden of in-house synthesis of the labeling precursor.

Medicinal Chemistry SAR Exploration Requiring a Non-Para-Substituted Phenyl-Trifluoroethyl Fragment

For medicinal chemistry programs where the 1-aryl-2,2,2-trifluoroethyl fragment has been identified as a privileged pharmacophore, the 3-methoxy analog offers a substitution pattern distinct from the widely available para-substituted analogs (4-Cl, 4-OCH₃, 4-SCH₃). The 3-methoxy group provides hydrogen-bond acceptor capability while avoiding the strong resonance activation of para-alkoxy substitution that could lead to metabolic O-dealkylation or quinone formation. The compound's niche pricing and limited vendor base are consistent with its use in late-stage lead optimization where structural differentiation from existing IP space is critical, rather than in early hit-to-lead screening.

Application
Selection Property
Validation Focus
Chiral 1-aryl-2,2,2-trifluoroethylamine synthesis
Tosylate leaving group for SN2 displacement
Chiral amine purity and enantiomeric enrichment
Meta-substituent solvolysis kinetics
Distinct meta electronic effect (no resonance)
Rate constant measurement in 80% aq acetone
¹⁸F-labeled PET tracer precursor
Validated tosylate radiofluorination
Radiochemical yield and chemoselectivity
Non-para-substituted pharmacophore exploration
3-methoxy H-bond acceptor without para-activation
Metabolic stability and off-target profile
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